molecular formula C22H21N3O5S B2986354 N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 955722-41-5

N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2986354
M. Wt: 439.49
InChI Key: YSZBTRPOTSFBLR-UHFFFAOYSA-N
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Description

The compound “N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a tetrahydroisoquinoline group, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .

Scientific Research Applications

Structural Aspects and Properties

Research has delved into the structural aspects of similar isoquinoline derivatives, examining their interactions with mineral acids and their ability to form gels or crystalline solids. The study of these structural properties is crucial for understanding the physical and chemical behaviors of these compounds, which could have implications for their use in materials science and as potential catalysts or reactants in synthetic chemistry (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Computational Study

The synthesis of related compounds, including their characterization through X-ray diffraction and spectroscopic techniques, provides a foundation for exploring novel synthetic routes. These studies contribute to the development of new methodologies in organic synthesis, potentially leading to the discovery of new drugs or materials (Bai et al., 2011).

Antituberculosis Activity

The investigation into the in vitro antituberculosis activities of derivatives highlights the potential therapeutic applications of these compounds. While this point borders on clinical applications, it's important to note the role of such research in identifying promising candidates for further drug development (Bai et al., 2011).

Fluorescence Properties

The study of fluorescence emission in host–guest complexes involving isoquinoline derivatives could have implications for the development of fluorescent probes or materials for sensing applications. The unique fluorescence characteristics of these compounds upon interaction with different molecules could be leveraged in analytical chemistry and materials science (Karmakar, Sarma, & Baruah, 2007).

Cytotoxic Activity

Research on the cytotoxic activities of novel sulfonamide derivatives, including those related to the compound of interest, underscores the ongoing search for new anticancer agents. This line of investigation is critical for uncovering new mechanisms of action against cancer cells and could lead to the development of more effective cancer therapies (Ghorab et al., 2015).

properties

IUPAC Name

N-[4-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-15(26)23-18-6-8-20(9-7-18)31(28,29)24-19-5-4-16-10-11-25(14-17(16)13-19)22(27)21-3-2-12-30-21/h2-9,12-13,24H,10-11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZBTRPOTSFBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide

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